

Photostability and Degradation of Drometrizole-d3: A Technical Guide

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Compound of Interest

Compound Name: Drometrizole-d3

Cat. No.: B1156295

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Abstract

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is widely utilized for its efficacy in protecting materials from light-induced degradation. Its deuterated isotopologue, **Drometrizole-d3**, serves as a valuable tool in analytical and metabolic studies. This technical guide provides a comprehensive overview of the photostability and degradation of **Drometrizole-d3**. While specific experimental data on the photodegradation of **Drometrizole-d3** is limited due to its inherent high photostability, this document synthesizes the available information on Drometrizole and related 2-(2-hydroxyphenyl)benzotriazole compounds to present a detailed understanding of its behavior upon exposure to UV radiation. The guide covers the compound's physicochemical properties, UV absorption characteristics, and discusses its notable photostability. Furthermore, it outlines a representative experimental protocol for photostability testing, presents illustrative quantitative data, and proposes potential photodegradation pathways. The information herein is intended to be a valuable resource for professionals in research and development who work with or study this important UV stabilizer. It is important to note that the deuteriation at the methyl group is not expected to significantly alter the photochemical behavior of the benzotriazole chromophore; therefore, data and principles applicable to Drometrizole are considered relevant to **Drometrizole-d3**.

Physicochemical Properties and UV Absorption

Drometrizole-d3 is the deuterated form of Drometrizole, with three deuterium atoms replacing the hydrogen atoms on the methyl group. This isotopic labeling is primarily for use as an internal standard in analytical methods.

Property	Value	Reference
Chemical Name	2-(2H-Benzotriazol-2-yl)-4-(methyl-d3)-phenol	N/A
Synonyms	Drometrizole-d3, Tinuvin P-d3	N/A
CAS Number	115964-01-9	N/A
Molecular Formula	C ₁₃ H ₈ D ₃ N ₃ O	N/A
Molecular Weight	228.28 g/mol	N/A
Appearance	Off-white to light yellow powder	N/A
Melting Point	128-132 °C	N/A
Solubility	Soluble in organic solvents such as ethanol, acetone, and toluene; insoluble in water.	N/A
UV Absorption Maxima (λ _{max})	~303 nm (UVB) and ~344 nm (UVA)	[1]

Drometrizole and its derivatives are characterized by strong absorption in the UV region of the electromagnetic spectrum, which is the basis for their function as UV absorbers[2]. The molecule's structure allows for efficient absorption of UV radiation, followed by a rapid, non-radiative decay to the ground state, which dissipates the absorbed energy as heat without undergoing significant chemical change. This process is central to its high photostability.

Photostability of Drometrizole-d3

Drometrizole and its derivatives are renowned for their exceptional photostability[2][3][4]. This property is a primary requirement for a UV absorber, as it must remain effective over extended periods of light exposure. The mechanism of this photostability involves an efficient excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the

benzotriazole nitrogen atom. This process creates a transient keto-type species that rapidly reverts to the original enol form, dissipating the absorbed UV energy as heat.

Due to this high intrinsic photostability, studies detailing the photodegradation kinetics and quantum yield of Drometrizole are scarce. The molecule is generally considered to be highly resistant to direct photolysis.

Illustrative Quantitative Photodegradation Data

While specific, experimentally determined photodegradation data for **Drometrizole-d3** is not readily available in the public domain, the following table provides an illustrative example of the type of quantitative data that would be generated in a photostability study. The values are hypothetical and representative of a highly photostable compound within this class.

Parameter	Illustrative Value	Conditions
Photodegradation Rate Constant (k)	$1.0 \times 10^{-5} \text{ min}^{-1}$	Simulated solar radiation (Xenon lamp)
Photodegradation Half-life ($t_{1/2}$)	~48 days	Continuous irradiation
Quantum Yield (Φ)	$< 1 \times 10^{-4}$	In ethanol, at 340 nm

Experimental Protocol for Photostability Testing

The following is a representative experimental protocol for assessing the photostability of **Drometrizole-d3**, based on the principles outlined in the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B and methodologies applied to similar compounds.

Objective: To evaluate the photostability of **Drometrizole-d3** in solution under controlled UV and visible light exposure.

Materials and Equipment:

- **Drometrizole-d3** reference standard

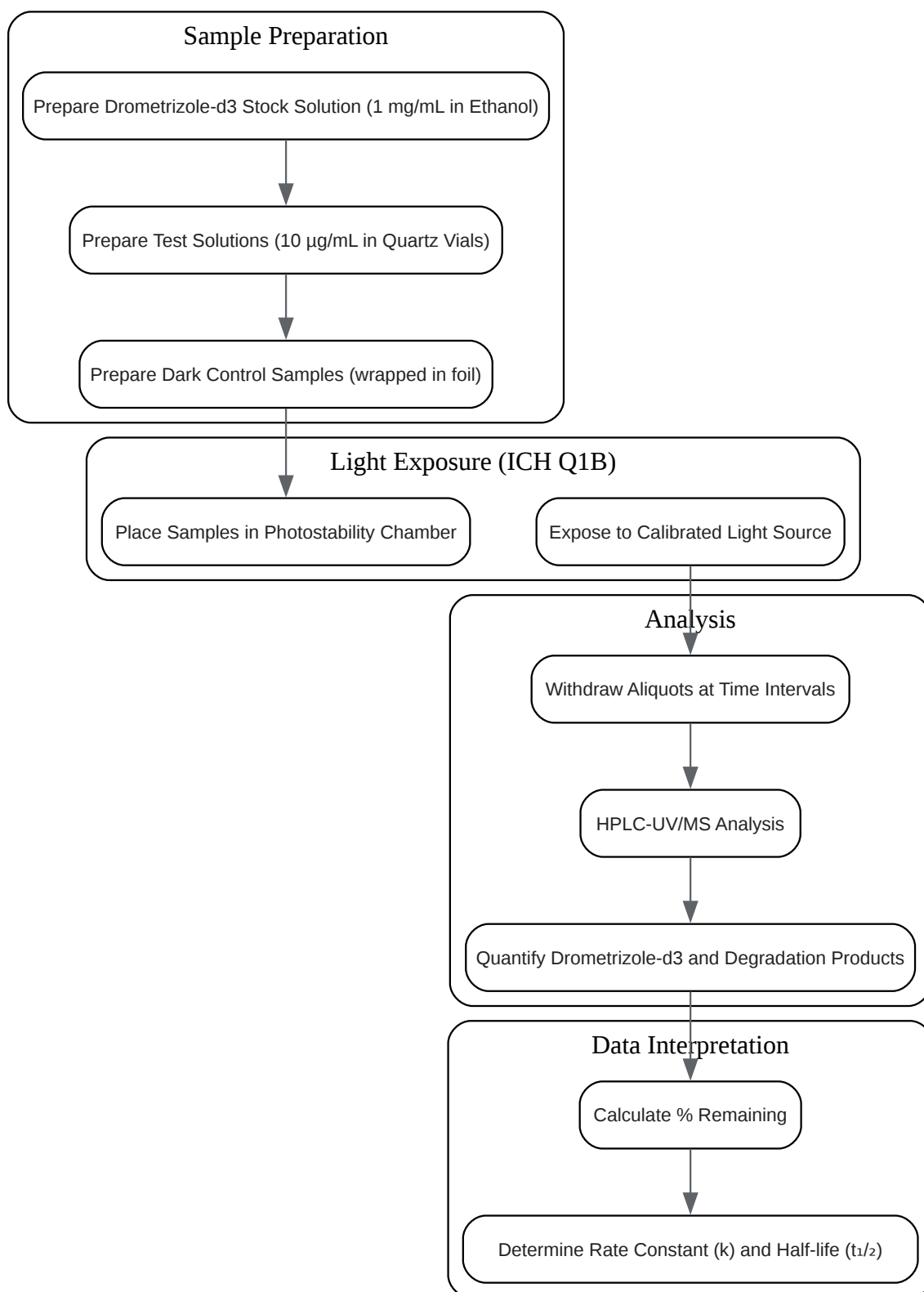
- HPLC-grade ethanol
- Volumetric flasks and pipettes
- Quartz cuvettes or borosilicate glass vials
- Photostability chamber equipped with a calibrated Xenon lamp (simulating ICH D65/ID65 emission standards) or a combination of cool white fluorescent and near-UV lamps.
- Calibrated radiometer/lux meter
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
- C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 μ m)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Drometrizole-d3** in ethanol at a concentration of 1 mg/mL.
 - From the stock solution, prepare test solutions in quartz cuvettes or borosilicate glass vials at a concentration of 10 μ g/mL.
 - Prepare "dark" control samples by wrapping identical vials in aluminum foil to protect them from light.
- Light Exposure:
 - Place the test and dark control samples in the photostability chamber.
 - Expose the samples to a light intensity that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
 - Monitor and control the temperature inside the chamber to prevent thermal degradation.

- Sampling:
 - Withdraw aliquots from the test and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours of exposure).
- Analytical Method:
 - Analyze the withdrawn samples by a validated stability-indicating HPLC method.
 - Mobile Phase: Acetonitrile:Water (80:20, v/v)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 344 nm
 - Injection Volume: 10 µL
 - Quantify the peak area of **Drometrizole-d3** and any observed degradation products.
- Data Analysis:
 - Calculate the percentage of **Drometrizole-d3** remaining at each time point relative to the initial concentration.
 - Compare the results from the exposed samples to the dark control samples to differentiate between photodegradation and other potential degradation pathways.
 - If significant degradation is observed, plot the natural logarithm of the concentration versus time to determine the photodegradation rate constant (k).
 - Calculate the photodegradation half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.

Experimental Workflow Diagram



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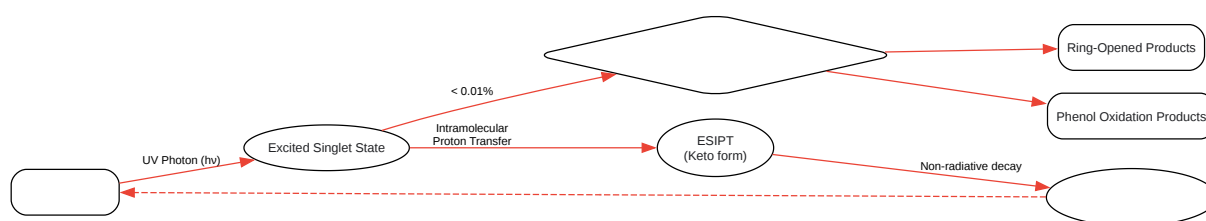
Caption: Workflow for Photostability Testing of **Drometrizole-d3**.

Potential Photodegradation Pathways

Although highly stable, under forced conditions or prolonged exposure to high-energy UV light, 2-(2-hydroxyphenyl)benzotriazoles may undergo degradation. The primary chromophore is the benzotriazole ring system. Photodegradation, if it occurs, would likely involve the cleavage of this ring system or modifications to the phenol moiety.

Based on the known photochemistry of related compounds, a plausible, albeit minor, degradation pathway could involve the photo-cleavage of the N-N bond within the triazole ring, followed by rearrangement and reaction with solvent or oxygen. Another possibility is the photo-oxidation of the phenol ring.

Proposed Photodegradation Pathway of Drometrizole



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Caption: Energy Dissipation and Proposed Minor Degradation Pathways for **Drometrizole-d3**.

Conclusion

Drometrizole-d3, like its non-deuterated counterpart, is a highly photostable compound, a characteristic that is fundamental to its function as a UV absorber. Its molecular structure allows for the efficient dissipation of absorbed UV energy through non-destructive photophysical pathways, primarily excited-state intramolecular proton transfer. While this inherent stability makes the study of its degradation challenging, this guide provides a framework for its photostability assessment based on established scientific principles and

methodologies. The outlined experimental protocol offers a systematic approach to evaluating its behavior under standardized light exposure conditions. The proposed degradation pathways, while hypothetical, are based on the known photochemistry of the 2-(2-hydroxyphenyl)benzotriazole class of compounds and provide a basis for further investigation into the potential, albeit minor, degradation products that may form under forced conditions. This technical guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding of the photostability of **Drometrizole-d3** and providing practical guidance for its study.

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